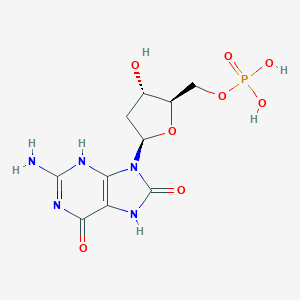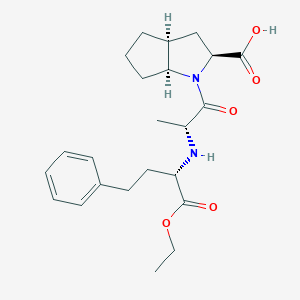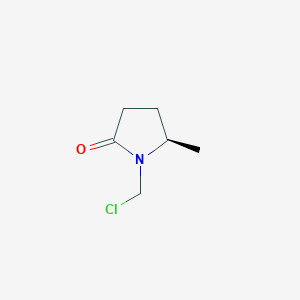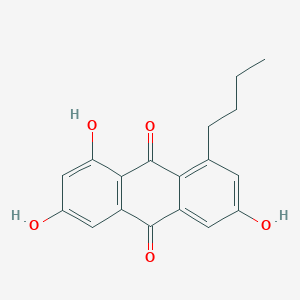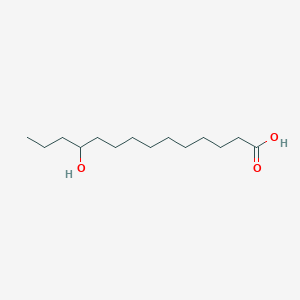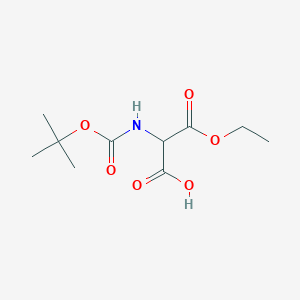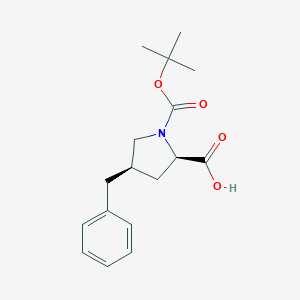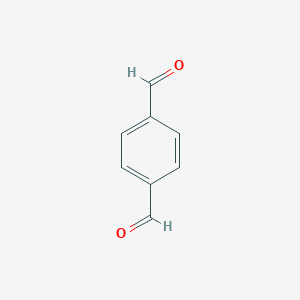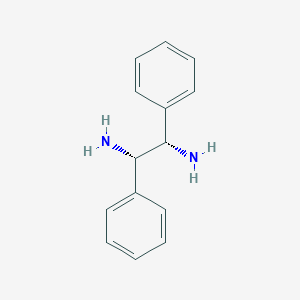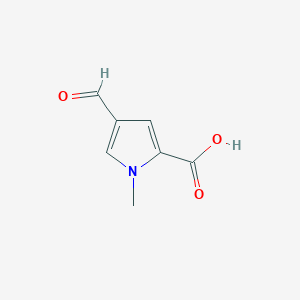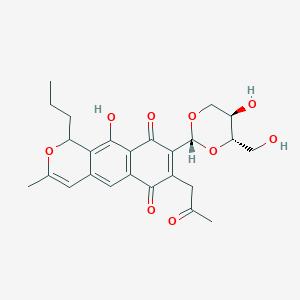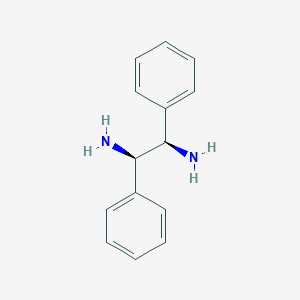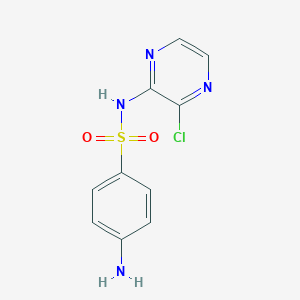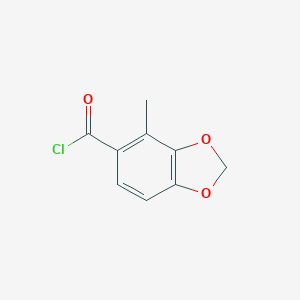
4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride is an important intermediate compound used in organic synthesis. It is also known as safrole-5-carbonyl chloride and is derived from safrole, a natural organic compound found in various plants. This compound has gained significant attention in scientific research due to its potential applications in the development of new drugs and other bioactive molecules.
Wirkmechanismus
The mechanism of action of 4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that cause inflammation and pain. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death).
Biochemische Und Physiologische Effekte
4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to possess antimicrobial and antifungal activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride in lab experiments include its high purity and availability, as well as its ability to exhibit various pharmacological activities. However, its limitations include its potential toxicity and the need for proper handling and disposal.
Zukünftige Richtungen
The future directions for research on 4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride include the development of new drugs and other bioactive molecules based on its structure and pharmacological activities. It also includes the investigation of its mechanism of action and the identification of its molecular targets. In addition, further studies are needed to determine its potential toxicity and safety for human use.
In conclusion, 4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride is an important intermediate compound used in organic synthesis. It has gained significant attention in scientific research due to its potential applications in the development of new drugs and other bioactive molecules. Its pharmacological activities include anti-inflammatory, analgesic, antitumor, antimicrobial, and antifungal properties. Further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of 4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride involves the reaction of safrole with thionyl chloride in the presence of a catalyst such as aluminum chloride. The reaction takes place at a temperature of around 60-70°C and yields the desired product in good yields. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride has been extensively studied for its potential applications in the development of new drugs and other bioactive molecules. It is known to exhibit various pharmacological activities such as anti-inflammatory, analgesic, and antitumor properties. It has also been shown to possess antimicrobial and antifungal activities.
Eigenschaften
CAS-Nummer |
144934-70-3 |
|---|---|
Produktname |
4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride |
Molekularformel |
C9H7ClO3 |
Molekulargewicht |
198.6 g/mol |
IUPAC-Name |
4-methyl-1,3-benzodioxole-5-carbonyl chloride |
InChI |
InChI=1S/C9H7ClO3/c1-5-6(9(10)11)2-3-7-8(5)13-4-12-7/h2-3H,4H2,1H3 |
InChI-Schlüssel |
RFYQKKNEZLJADK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1OCO2)C(=O)Cl |
Kanonische SMILES |
CC1=C(C=CC2=C1OCO2)C(=O)Cl |
Synonyme |
1,3-Benzodioxole-5-carbonylchloride,4-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



